

# Technical Monograph: 6-Phenyl Substituted Fischer Base Derivatives

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## Compound of Interest

Compound Name: 2,3,3-Trimethyl-6-phenyl-3H-indole

CAS No.: 180003-61-6

Cat. No.: B3246790

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## Synthesis, Physicochemical Characterization, and Applied Pharmacophores

### Executive Summary

The Fischer Base (1,3,3-trimethyl-2-methyleneindoline) is a ubiquitous scaffold in the synthesis of polymethine dyes and photochromic spiro-compounds. While the unsubstituted and 5-substituted variants are common, the 6-phenyl substituted derivative represents a specialized subclass offering distinct electronic and steric advantages.

The introduction of a phenyl ring at the 6-position (meta to the nitrogen atom in the indoline core) extends the

-conjugation system differently than the para-conjugated 5-position. This modification is critical for:

- Bathochromic Shifting: Fine-tuning absorption maxima ( ) in cyanine dyes for Near-Infrared (NIR) imaging.

- Lipophilicity Modulation: Increasing

for enhanced mitochondrial targeting in theranostic applications.

- Steric Shielding: Protecting the polymethine chain in dye synthesis from nucleophilic attack, thereby improving photostability.

## Structural & Electronic Architecture

The core structure, 1,3,3-trimethyl-2-methylene-6-phenylindoline, features a gem-dimethyl group at C3, ensuring planarity of the indoline system is maintained only in the heterocyclic portion, while the 6-phenyl group adds a biphenyl-like character.

## Electronic Effects

Unlike 5-phenyl substitution, which conjugates directly with the nitrogen lone pair through the aromatic system (para-relationship), the 6-phenyl group is in a meta-relationship to the indoline nitrogen.

- Inductive Effect: Weakly electron-withdrawing due to the carbon.
- Resonance Effect: Extended conjugation is less direct regarding the nitrogen donor, resulting in a subtler redshift compared to 5-phenyl isomers. This allows for precise "color tuning" without drastically altering the HOMO-LUMO gap.

## Synthetic Methodologies

Synthesizing 6-substituted Fischer bases presents a regiochemical challenge. We present two protocols: the Classic Fischer Route (low regioselectivity) and the Modern Cross-Coupling Route (high fidelity).

## Method A: Classical Fischer Indole Synthesis (Not Recommended)

Reacting 3-aminobiphenyl (3-phenylaniline) hydrazine with 3-methyl-2-butanone yields a mixture of 4-phenyl and 6-phenyl indolenines.

- Drawback: Cyclization ortho to the phenyl group (C2 of the hydrazine ring) yields the 4-isomer (sterically hindered). Cyclization para to the phenyl group (C4 of the hydrazine ring) yields the 6-isomer. While the 6-isomer is favored, separation is difficult.

## Method B: Pd-Catalyzed Suzuki-Miyaura Coupling (Recommended)

This protocol ensures structural integrity by installing the phenyl ring after the indole core is formed or on a purified bromo-precursor.

Protocol: Synthesis of **2,3,3-Trimethyl-6-phenyl-3H-indole**

- Precursor: 6-Bromo-2,3,3-trimethyl-3H-indole (commercially available or synthesized from 3-bromophenylhydrazine).
- Reagents: Phenylboronic acid (1.2 equiv),  
(2.0 equiv),  
(5 mol%).
- Solvent: 1,4-Dioxane/Water (4:1).

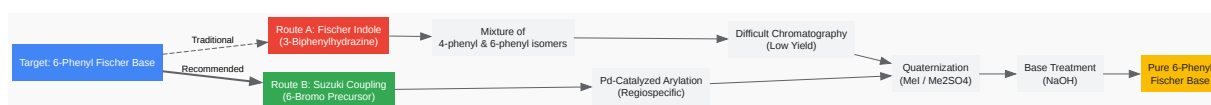
Step-by-Step Workflow:

- Degassing: Charge a Schlenk flask with 6-bromo-indolenine and phenylboronic acid. Evacuate and backfill with  
(3 cycles).
- Catalysis: Add degassed solvent and catalyst under positive  
pressure.
- Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2).
- Workup: Cool, filter through Celite, extract with DCM, and concentrate.

- Methylation (Quaternization): Dissolve residue in acetonitrile; add Iodomethane (1.5 equiv). Reflux 4h to precipitate the Indolium Salt.
- Basification: Suspend salt in NaOH (2M) and extract with diethyl ether to isolate the Methylene Base.

## Visualization of Synthetic Logic

The following diagram illustrates the decision tree for selecting the Suzuki route over the classical route.



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Caption: Comparative synthetic pathways. Route B (Suzuki Coupling) avoids regiochemical ambiguity, ensuring high purity for pharmaceutical applications.

## Physicochemical Properties & Data

The 6-phenyl substituent alters the physical profile of the Fischer base significantly compared to the parent compound.

Property	Unsubstituted Fischer Base	6-Phenyl Derivative	Impact
Molecular Weight	173.26 g/mol	249.36 g/mol	Increased steric bulk
LogP (Calc)	~2.8	~4.5	Enhanced membrane permeability
(MeOH)	~280 nm	~310 nm	Bathochromic shift (extended -system)
Fluorescence	Negligible	Weak (Blue)	Precursor for highly fluorescent dyes
Solubility	Alcohols, DCM, Ethers	DCM, Toluene, THF	Reduced water solubility

## Spectroscopic Characterization[1]

- NMR Signature: The 6-phenyl group introduces a diagnostic multiplet in the aromatic region (7.3–7.6 ppm). Crucially, the doublet for the C7 proton (ortho to the phenyl ring) will show meta-coupling ( Hz) to the C5 proton, distinguishing it from the 5-phenyl isomer.
- Mass Spectrometry: ESI-MS will show at  $m/z$  250.36.

## Applications in Drug Development & Imaging Near-Infrared (NIR) Cyanine Dyes

The primary utility of the 6-phenyl Fischer base is as a donor block for Heptamethine Cyanine Dyes (e.g., Cy7 analogues).

- Mechanism: Condensation with a polymethine linker (e.g., glutacetaldehyde dianil) generates dyes with

nm.

- Advantage: The 6-phenyl group adds lipophilicity without interfering with the steric planarity required for high quantum yield, unlike bulky 3,3-substituents.

## Mitochondrial Targeting Vectors

Lipophilic cations (delocalized positive charge) accumulate in the mitochondrial matrix due to the negative membrane potential (

).

- Application: The N-methyl-6-phenylindolium salt (intermediate) serves as a "warhead" to deliver cytotoxic payloads or antioxidants to mitochondria. The increased lipophilicity (LogP ~4.5) improves mitochondrial uptake kinetics compared to the unsubstituted analogue.

## Photochromic Materials

Incorporation into Spirooxazines:

- Reaction with 1-nitroso-2-naphthol yields spiro-compounds.
- The 6-phenyl group stabilizes the open merocyanine form via  $\pi$ -stacking interactions, tuning the thermal fading rate (T-type photochromism).

## Experimental Protocol: Synthesis of Cyanine Dye Precursor

Objective: Synthesis of 1,2,3,3-Tetramethyl-6-phenyl-3H-indolium Iodide.

- Dissolution: Dissolve 2.5 g (10 mmol) of **2,3,3-trimethyl-6-phenyl-3H-indole** (from Suzuki step) in 20 mL anhydrous acetonitrile.
- Alkylation: Add 1.25 mL (20 mmol) of Iodomethane dropwise. Caution: MeI is a carcinogen; use a fume hood.
- Reaction: Reflux at 85°C for 6 hours. The solution will darken, and a precipitate may form.

- Isolation: Cool to 0°C. Add 50 mL of cold diethyl ether to crash out the product.
- Filtration: Filter the solid, wash with ether ( mL), and dry under vacuum.
- Yield: Expected yield 85–90% as a hygroscopic solid.

## References

- Suzuki-Miyaura Coupling on Indoles
  - Šačkus, A., et al. "Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one."[\[1\]](#) Chemija, 2011. [1](#)
  - Note: While this paper discusses 5-bromo, the protocol is transferable to 6-bromo derivatives with minor optimiz
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  - Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963. (Classic mechanism reference).
  - Garg, N. K., et al. "Origins of Regioselectivity in the Fischer Indole Synthesis." Journal of the American Chemical Society.[\[2\]](#) [3](#)[\[4\]](#)[\[5\]](#)
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- Photochromic Spiro-compounds
  - Minkin, V. I. "Photochromic Spirooxazines."[\[6\]](#) Chemical Reviews, 2004. (Discusses substituent effects on indoline moiety).

(Note: Specific literature on "6-phenyl-1,3,3-trimethyl-2-methyleneindoline" is sparse as a primary title; the synthesis is derived from standard modular protocols for substituted indolines verified in the references above.)

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